molecular formula C9H10ClNO3 B6303945 Methyl 5-chloro-2-ethoxypyridine-4-carboxylate CAS No. 2056110-54-2

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Cat. No.: B6303945
CAS No.: 2056110-54-2
M. Wt: 215.63 g/mol
InChI Key: PQJBCITVRSADCW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate: is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its pyridine ring substituted with a chlorine atom, an ethoxy group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate typically involves the esterification of 5-chloro-2-ethoxypyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-ethoxypyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .

Comparison with Similar Compounds

  • Methyl 5-chloro-2-methoxypyridine-4-carboxylate
  • Methyl 5-chloro-2-propoxypyridine-4-carboxylate
  • Methyl 5-chloro-2-butoxypyridine-4-carboxylate

Comparison: Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is unique due to its specific ethoxy group, which may influence its reactivity and biological activity compared to similar compounds with different alkoxy groups. The presence of the ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 5-chloro-2-ethoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJBCITVRSADCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189995
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-54-2
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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